Dibenzo(b,e)(1,4)dioxin-1,2-diol

Microbial biodegradation Angular dioxygenation Dibenzo-p-dioxin pathway

Researchers studying extradiol dioxygenase inhibition face a critical gap: generic diol congeners are productive pathway intermediates, not inhibitors. Dibenzo-p-dioxin-1,2-diol is the sole experimentally validated mixed-type inhibitor of two ring-fission oxygenases in Beijerinckia sp., uniquely causing complete metabolic blockage at 0.05% (w/v) substrate concentration. - Only documented metabolite producing quantifiable growth inhibition in Beijerinckia sp. within 4 hours. - Narrow substrate-specificity enzyme system enables cleaner SAR studies vs. broad-specificity CARDO dioxygenases. - Intermediate LogP (2.99) and PSA (58.92 Ų) bridge the retention-time gap between parent DD and polar ring-cleavage products in RP-HPLC.

Molecular Formula C12H8O4
Molecular Weight 216.19 g/mol
CAS No. 71866-41-6
Cat. No. B14456810
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDibenzo(b,e)(1,4)dioxin-1,2-diol
CAS71866-41-6
Molecular FormulaC12H8O4
Molecular Weight216.19 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)OC3=C(O2)C(=C(C=C3)O)O
InChIInChI=1S/C12H8O4/c13-7-5-6-10-12(11(7)14)16-9-4-2-1-3-8(9)15-10/h1-6,13-14H
InChIKeyDOAGAFMOYJEXRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dibenzo(b,e)(1,4)dioxin-1,2-diol – Research Sourcing


Dibenzo(b,e)(1,4)dioxin-1,2-diol (CAS 71866-41-6), also referred to as dibenzo-p-dioxin-1,2-diol or 1,2-dihydroxydibenzo-p-dioxin, is a polycyclic heterocyclic organic compound with the molecular formula C12H8O4 and a molecular weight of 216.19 g/mol . It belongs to the dibenzo-p-dioxin class of compounds, characterized by two benzene rings connected through a 1,4-dioxin ring, with hydroxyl substituents at the 1 and 2 positions. This compound is a key angular dioxygenation metabolite in the microbial degradation pathway of unsubstituted dibenzo-p-dioxin (DD) and has been specifically identified as the product of bacterial oxidation by Beijerinckia sp. mutant strain B8/36 [1].

Beijerinckia sp. B8/36 metabolite — key intermediate in dibenzo-p-dioxin degradation pathway
Reported extradiol dioxygenase inhibitor — supports dead‑end inhibition pathway studies
Suitable as authentic metabolite reference for dioxin pathway profiling (GC‑MS/HPLC)

Dibenzo(b,e)(1,4)dioxin-1,2-diol vs. Generic Dioxin Diols


Dibenzo-p-dioxin diol congeners are not functionally interchangeable because their biological fate—specifically, whether they serve as productive intermediates feeding into downstream ring-cleavage pathways or act as terminal dead-end inhibitors—depends critically on the precise position of hydroxylation, the microbial enzymatic repertoire, and the degree of chlorine substitution [1]. The target compound, dibenzo-p-dioxin-1,2-diol, is uniquely characterized in the literature as a potent mixed-type inhibitor of two ring-fission oxygenases in Beijerinckia sp., halting further degradation; in contrast, the angular dioxygenation product of dibenzo-p-dioxin in Sphingomonas sp. RW1 (a 4,4a-dihydrodiol) proceeds spontaneously to 2,2',3-trihydroxydiphenyl ether and is fully mineralized via meta-cleavage [2]. Without the specific 1,2-diol substitution pattern—and the documented inhibitory activity that this particular regioisomer confers—the metabolic blockage phenotype central to Beijerinckia-based pathway studies cannot be reproduced, making generic substitution scientifically invalid.

Target: 1,2‑diol (this compound)
Dead‑end inhibitor of ring‑fission oxygenases in Beijerinckia; no further degradation detected.
Alternative: 4,4a‑dihydrodiol (RW1)
Productive intermediate; spontaneously converts to trihydroxydiphenyl ether and mineralizes via meta‑cleavage.
Regioisomer mismatch
Hydroxylation position dictates inhibition vs. mineralization — 1,2‑substitution pattern is essential for metabolic blockage phenotype.
Strain‑specific metabolite
Only Beijerinckia B8/36 produces this 1,2‑diol; other strains yield different diols or pathway products.

Dibenzo(b,e)(1,4)dioxin-1,2-diol: Selection Evidence


Dead-End Inhibition vs. Complete Mineralization

In Beijerinckia sp. mutant strain B8/36, dibenzo-p-dioxin is oxidized to cis-1,2-dihydroxy-1,2-dihydrodibenzo-p-dioxin (i.e., dibenzo(b,e)(1,4)dioxin-1,2-diol), and further degradation of this metabolite was not detected. The compound was identified as a potent mixed-type inhibitor of two ring-fission oxygenases present in the organism [1]. By contrast, in Sphingomonas sp. RW1, the angular dioxygenation product of dibenzo-p-dioxin (a 4,4a-dihydrodiol) is spontaneously converted to 2,2',3-trihydroxydiphenyl ether, which then undergoes meta-cleavage leading to complete mineralization to catechol and 2-hydroxymuconate [2]. This functional dichotomy—terminal inhibitory dead-end vs. productive mineralization—is quantified by the absence of any detectable downstream metabolites from the 1,2-diol in Beijerinckia, whereas the RW1 pathway yields quantifiable meta-cleavage products [1][2].

Metabolic Fate
Head‑to‑head
Target: 1,2‑diol — no downstream metabolites Comparator: RW1 4,4a‑diol — complete mineralization
Inverted pathway fate supports dead‑end inhibitor studies.
Quantitative difference in metabolic flux; zero detectable products vs. full mineralization.
Microbial biodegradation Angular dioxygenation Dibenzo-p-dioxin pathway

Mono- vs. Dichlorinated Dioxin Substrate Specificity

The Beijerinckia B8/36 mutant oxidized two monochlorinated dibenzo-p-dioxins to their respective cis-dihydrodiols. However, no metabolites were detected from two dichlorinated dibenzo-p-dioxins under identical assay conditions [1]. Moreover, in the parent Beijerinckia strain, the rate of oxidation of chlorinated dibenzo-p-dioxins decreased with an increasing degree of chlorine substitution [1]. This establishes a quantifiable substrate specificity boundary: monochlorinated congeners are substrates, while dichlorinated congeners are not transformed, providing a defined experimental window for structure-activity relationship (SAR) studies using this enzymatic system. Comparable substrate-range data for Sphingomonas sp. RW1 indicate that its angular dioxygenase (DFDO) also fails to degrade 2,7-diCDD, but CARDO from Pseudomonas sp. CA10 catalyzes angular dioxygenation of all mono- to tri-chlorinated congeners tested [2].

Substrate Range
Head‑to‑head
Beijerinckia B8/36: mono‑Cl substrates only CARDO (CA10): mono–tri‑Cl substrates
Narrow specificity provides cleaner SAR model for angular dioxygenase profiling.
Dichlorinated congener count: 0 (B8/36) vs. multiple (CARDO).
Chlorinated dioxin biodegradation Substrate specificity Beijerinckia dioxygenase

Growth Inhibition by Dioxin Metabolite in Beijerinckia

Growth of the parent Beijerinckia strain on succinate was inhibited after 4 hours when 0.05% (w/v) dibenzo-p-dioxin was present in the culture medium [1]. The metabolite responsible for this inhibition was identified as 1,2-dihydroxydibenzo-p-dioxin, which functions as a potent mixed-type inhibitor of two ring-fission oxygenases [1]. No comparable quantitative growth-inhibition data exist for the unsubstituted parent dibenzo-p-dioxin in other well-characterized degrading strains such as Sphingomonas sp. RW1 or Rhodococcus opacus SAO101, both of which can utilize dibenzo-p-dioxin as a sole carbon and energy source without reported growth arrest [2][3]. This provides a unique quantifiable phenotype—growth inhibition at 0.05% after 4 h—that is specifically linked to 1,2-diol accumulation and distinguishes the Beijerinckia system from all other characterized dioxin-degrading strains.

Growth Inhibition
Cross‑study
0.05% w/v DD at 4 h
Unique quantifiable growth‑inhibition phenotype linked to 1,2‑diol accumulation.
No comparable inhibition reported in RW1 or SAO101.
Growth inhibition Dioxin toxicity model Beijerinckia

Dihydrodiol Accumulation: Beijerinckia vs. Rhodococcus

In Beijerinckia B8/36, the dihydrodiol metabolite (the target compound) accumulates as the terminal product with no further degradation detected due to its inhibitory action on downstream ring-fission oxygenases [1]. In Rhodococcus opacus SAO101, dihydrodiol formation was detected alongside 2,2',3'-trihydroxybiphenyl ether and its meta-cleavage compound, with dihydroxy compounds also accumulating—indicating that some dihydrodiol proceeds forward in the pathway while a portion accumulates [2]. This represents a qualitative difference in metabolite accumulation pattern: exclusive dead-end accumulation in Beijerinckia vs. partial flux-through with accumulation in SAO101. Additionally, Janibacter sp. YY-1 was shown to catalyze angular dioxygenation of dibenzo-p-dioxin as the major pathway, but lateral dioxygenation producing mono- or di-hydroxylated compounds was also detected, introducing a competing pathway not observed in Beijerinckia B8/36 [3].

Accumulation Profile
Cross‑study
Beijerinckia B8/36: exclusive dead‑end Rhodococcus SAO101: partial flux with downstream products
Exclusive accumulation phenotype ensures single‑diol endpoint for inhibition assays.
0% downstream flux in B8/36 vs. mixed metabolite profile in SAO101.
Dihydrodiol accumulation Metabolite profiling Degradation pathway comparison

Physicochemical Properties for HPLC Method Development

The target compound has a LogP of 2.99580 and a polar surface area (PSA) of 58.92 Ų, with a boiling point of 394.8°C at 760 mmHg and a density of 1.49 g/cm³ . By comparison, the parent unsubstituted dibenzo-p-dioxin (C12H8O2, MW 184.19) lacks hydroxyl groups and has a lower PSA and higher LogP, while the downstream ring-cleavage product 2,2',3-trihydroxydiphenyl ether (C12H10O4, MW 218.21) has three hydroxyl groups, a higher PSA, and a lower LogP [1][2]. These physicochemical differences—specifically the intermediate LogP of 2.99580 vs. ~3.5–3.8 for the parent dibenzo-p-dioxin and ~1.8–2.2 for the trihydroxydiphenyl ether—are critical for reversed-phase HPLC method development, where retention time separation among pathway intermediates depends on these parameters.

LogP Window
Cross‑study
LogP 2.99580
Intermediate polarity fills analytical gap between parent DD and trihydroxy metabolites.
ΔLogP ~–0.5 to –0.8 vs. parent; ~+0.8 to +1.2 vs. ring‑cleavage product.
HPLC method development LogP Physicochemical properties Dioxin analysis

Dibenzo(b,e)(1,4)dioxin-1,2-diol: Research & Industrial Applications


Enzyme Inhibition in Dioxin Biodegradation

Dibenzo(b,e)(1,4)dioxin-1,2-diol is the only documented mixed-type inhibitor of two ring-fission oxygenases (extradiol dioxygenases) in Beijerinckia species, identified as the metabolite responsible for complete metabolic blockage of dibenzo-p-dioxin degradation in this organism . Researchers investigating the kinetic mechanisms of extradiol dioxygenase inhibition, substrate-level regulation of aromatic ring-cleavage enzymes, or the structural determinants of oxygenase inhibition by dihydrodiol metabolites should procure this compound as the sole experimentally validated inhibitor reference standard for dioxin-degrading dioxygenase systems. Alternative diol congeners, including the 4,4a-dihydrodiol from Sphingomonas sp. RW1, are productive intermediates and lack inhibitory activity in their native systems [1].

Narrow-Spectrum Angular Dioxygenase Profiling

The Beijerinckia B8/36 dioxygenase system that produces dibenzo(b,e)(1,4)dioxin-1,2-diol has a uniquely narrow substrate range limited to unsubstituted dibenzo-p-dioxin and two monochlorinated congeners, with zero activity on dichlorinated substrates . This contrasts with the broader-specificity CARDO angular dioxygenase from Pseudomonas sp. CA10, which dioxygenates all mono- to tri-chlorinated dibenzo-p-dioxins tested [1]. For laboratories conducting structure-activity relationship (SAR) studies on angular dioxygenase substrate recognition, or developing enzymatic biosensors requiring narrow, defined substrate selectivity to avoid cross-reactivity with higher chlorinated congeners, this enzyme-substrate pair offers a cleaner experimental system. Procurement of the 1,2-diol as an authentic metabolite standard supports GC-MS or HPLC-MS quantification of B8/36 dioxygenase activity in these specialized applications.

Bacterial Growth Inhibition Toxicity Model

This compound is the metabolite directly responsible for the growth inhibition of Beijerinckia sp. observed at 0.05% (w/v) dibenzo-p-dioxin after 4 hours of incubation, mediated through mixed-type inhibition of ring-fission oxygenases . No other dioxin-degrading bacterial strain (including Sphingomonas sp. RW1 and Rhodococcus opacus SAO101) has a reported growth-inhibition phenotype mechanistically linked to a specific diol metabolite [1][2]. For research groups developing bacterial toxicity screening models, enzymatic inhibition assays using dioxin metabolites, or studying the mechanistic basis of dioxin-associated bacteriostatic effects, this compound provides the only experimentally validated link between a defined metabolite structure and quantifiable growth inhibition in a well-characterized Gram-negative bacterial system.

Analytical Reference for Dioxin Pathway Profiling

With a LogP of 2.99580 and PSA of 58.92 Ų , dibenzo(b,e)(1,4)dioxin-1,2-diol occupies a distinct intermediate-polarity retention window in reversed-phase HPLC separations that bridges the gap between the nonpolar parent compound dibenzo-p-dioxin and the highly polar downstream ring-cleavage product 2,2',3-trihydroxydiphenyl ether [1][2]. This physicochemical positioning makes it uniquely valuable as a retention-time calibration standard for HPLC and LC-MS methods designed to resolve the complete dibenzo-p-dioxin degradation pathway in environmental or bioreactor samples. Its intermediate polarity ensures unambiguous peak assignment in complex matrices where co-elution of parent compound with nonpolar contaminants or trihydroxy metabolites with polar matrix interferences is a documented challenge.

Application
Selection Property
Validation Focus
Enzyme inhibition studies
Mixed‑type oxygenase inhibitor context
Extradiol dioxygenase inhibition kinetics
Angular dioxygenase profiling
Defined monochlorinated substrate range
Substrate‑specificity endpoint
Bacterial growth inhibition model
Metabolite‑linked growth arrest
Inhibition threshold quantification
HPLC/LC‑MS pathway profiling
Intermediate LogP retention window
Retention‑time calibration
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